tert-butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Overview
Description
“tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate” is a chemical compound with the molecular formula C9H13NO4 . It has an average mass of 199.204 Da and a monoisotopic mass of 199.084457 Da .
Molecular Structure Analysis
The molecular structure of this compound includes 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . It has a molar refractivity of 48.1±0.3 cm³ and a polarizability of 19.1±0.5 x 10^-24 cm³ .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³ and a boiling point of 278.5±50.0 °C at 760 mmHg . Its vapor pressure is 0.0±1.3 mmHg at 25°C, and it has an enthalpy of vaporization of 60.0±6.0 kJ/mol . The flash point is 122.2±30.1 °C . The compound has an index of refraction of 1.547 . Its surface tension is 56.0±3.0 dyne/cm, and it has a molar volume of 151.7±3.0 cm³ .
Scientific Research Applications
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Synthesis of Biologically Active Natural Products
- Field : Organic Chemistry
- Application : The compound “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Method : The synthesis involves starting from commercially available 4-bromo-1H-indole and using simple reagents .
- Results : The title compound has been synthesized with a good yield and selectivity .
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Determination of tert-butyl hydroquinone (TBHQ) in Food Samples
- Field : Food Measurement and Characterization
- Application : TBHQ is a member of the synthetic phenolic antioxidant family that prevents the formation of free radicals and prevents radicals from damaging cells . It is widely preferred as an additive in foods and vegetable oils because of its low cost and high chemical stability .
- Method : Electrochemical sensors have been used for the determination of TBHQ in food samples . These sensors are preferred due to their high sensitivity, fast analysis time, portability, low cost, and convenience of miniaturization .
- Results : The review discusses electrochemical studies performed to date for the determination of TBHQ in food samples .
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Synthesis of Natural Products
- Field : Organic Chemistry
- Application : The compound “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Method : The synthesis involves starting from commercially available 4-bromo-1H-indole and using simple reagents .
- Results : The title compound has been synthesized with a good yield and selectivity .
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Preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate
- Field : Organic Chemistry
- Application : N-Boc-2,5-dihydro-1H-pyrrole (tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate) may be used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate .
- Method : The method involves the synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .
- Results : The result is the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate .
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Synthesis of Biologically Active Compounds
- Field : Organic Chemistry
- Application : Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Method : The synthesis involves starting from simple commercially available materials .
- Results : The newly synthesized compounds were characterized by spectral data . These derived compounds have shown a wide spectrum of biological activities such as the antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
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Preparation of ß-aryl-GABA analogues
- Field : Organic Chemistry
- Application : N-Boc-2,5-dihydro-1H-pyrrole (tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate) may be used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate . It is used in a synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .
- Method : The method involves the synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .
- Results : The result is the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate .
properties
IUPAC Name |
tert-butyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h4,11H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOLLMGMLYOWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715715 | |
Record name | tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |
CAS RN |
182352-48-3 | |
Record name | tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Citations
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